Edgeworin

Descripción general

Descripción

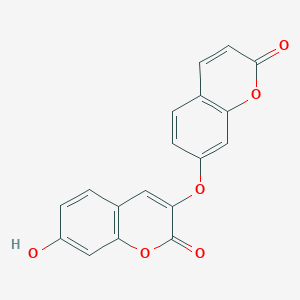

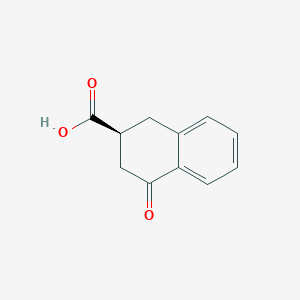

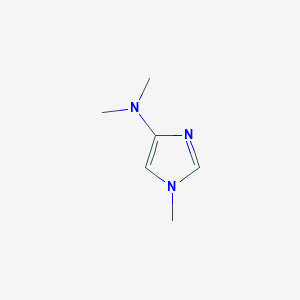

Edgeworin is a coumarin compound that can be isolated from the root and stem of Edgeworthia . It is a part of the Phenylpropanoids and Coumarins structural classification .

Synthesis Analysis

Upon thermal condensation of diethyl (coumarinyl‐7‐oxy)malonate with O‐methyl‐resorcine, the corresponding bis [coumarinyl]ether, 4‐hydroxy‐O‐methyledgeworin is obtained in good yield .Molecular Structure Analysis

The molecular formula of Edgeworin is C18H10O6 and it has a molecular weight of 322.27 .Physical And Chemical Properties Analysis

Edgeworin is a yellow solid with an aromatic odor . It has a melting point of 284-296℃ .Aplicaciones Científicas De Investigación

Application in Diabetes Mellitus Treatment

Scientific Field

Medical Science - Endocrinology

Summary of Application

Edgeworin, a compound found in the flower buds of Edgeworthia chrysantha and Edgeworthia gardneri, has been studied for its potential anti-diabetic effects. These plants are traditionally used as herbal teas in China and have been investigated for their therapeutic properties .

Methods of Application

The research involved administering aqueous extracts of Edgeworthia species to diabetic mice. The chemical profiles of these extracts were analyzed using chromatography to identify the presence of edgeworin and other compounds .

Results

The studies demonstrated that Edgeworthia extracts containing edgeworin had a significant antihyperglycemic effect, particularly after an oral glucose tolerance test. The extracts were found to contain percentages of daphnoretin and tiliroside, which contributed to the observed effects .

Islet Protection and Type 2 Diabetes Amelioration

Scientific Field

Medical Science - Pharmacology

Summary of Application

Edgeworin has been associated with the protection of pancreatic islets and the amelioration of type 2 diabetes mellitus (T2DM). The focus has been on quercetin, a flavonoid extracted from the flowers of Edgeworthia gardneri, which is believed to have beneficial effects on islet health .

Methods of Application

Quercetin was extracted and verified through high-performance liquid chromatography. Its effects on insulin secretion and cell apoptosis were studied using various assays, including Western blot analysis and flow cytometry .

Results

Quercetin induced insulin secretion and inhibited cell apoptosis, suggesting a protective effect on pancreatic islets. In vivo studies on db/db mice showed improved glucose tolerance, plasma insulin levels, and hepatic profiles, indicating the therapeutic potential of quercetin for T2DM .

Anticancer Applications

Scientific Field

Medical Science - Oncology

Summary of Application

Edgeworin, along with other compounds like daphnoretin, has been researched for potential anticancer applications. The inhibitory activities of these compounds against enzymes critical for carbohydrate digestion and metabolism suggest a broader therapeutic scope, including cancer treatment .

Methods of Application

The research involved studying the inhibitory effects of edgeworin on key enzymes such as α-glucosidase and α-amylase, which are important in cancer cell metabolism .

Results

Edgeworin displayed strong inhibitory activity against α-glucosidase, while daphnoretin exhibited potent effects against both α-glucosidase and α-amylase. These results indicate a potential application of edgeworin in cancer therapy .

Safety And Hazards

Propiedades

IUPAC Name |

7-hydroxy-3-(2-oxochromen-7-yl)oxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O6/c19-12-4-1-11-7-16(18(21)24-14(11)8-12)22-13-5-2-10-3-6-17(20)23-15(10)9-13/h1-9,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLKKLCKMRDNHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)OC3=CC4=C(C=C(C=C4)O)OC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Edgeworin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

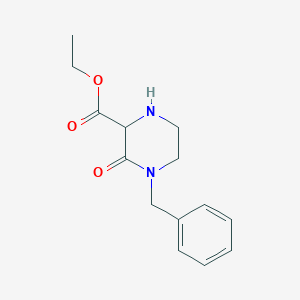

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B171367.png)

![1H-Pyrazolo[3,4-d]pyrimidin-6-amine, 3-bromo-4-(1-methylethoxy)-](/img/structure/B171399.png)